![molecular formula C17H22N2O3 B2923808 Benzo[d][1,3]dioxol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone CAS No. 2178773-75-4](/img/structure/B2923808.png)

Benzo[d][1,3]dioxol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d][1,3]dioxol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone, commonly known as BDZM, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BDZM is a member of the benzodioxole family of compounds and is known to have various biochemical and physiological effects.

Scientific Research Applications

Anticancer Activity

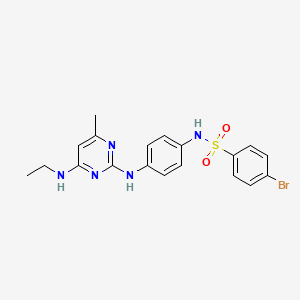

Benzo[d][1,3]dioxol-5-yl: compounds have been studied for their potential as anticancer agents. A series of these compounds, including those with 3-N-fused heteroaryl moieties , have shown promising activity against various cancer cell lines . They have been synthesized and evaluated for their anticancer activity, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines. The structure–activity relationship studies of these molecules could provide a template for further optimization to develop more active analogs.

Tubulin Polymerization Inhibition

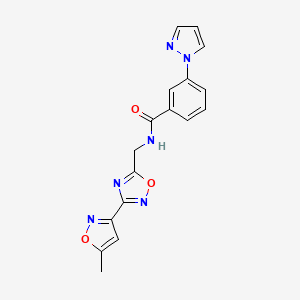

The indole nucleus, often found in benzo[d][1,3]dioxol-5-yl compounds, is a structural motif in molecules that exhibit a broad spectrum of biological activities, including the inhibition of tubulin polymerization . This mechanism is crucial as it can lead to mitotic blockade and apoptosis in cancer cells, making it a valuable target for anticancer agents.

Cell Cycle Arrest

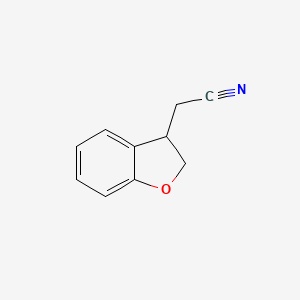

Compounds with the benzo[d][1,3]dioxol-5-yl moiety have been reported to cause cell cycle arrest at the S phase in cancer cells . This is a significant finding as controlling the cell cycle is a strategic approach to inhibiting the proliferation of cancer cells.

Apoptosis Induction

Further mechanistic studies have revealed that certain benzo[d][1,3]dioxol-5-yl derivatives induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a desired outcome in cancer treatment as it leads to the elimination of cancerous cells without affecting the surrounding healthy tissue.

Structure–Activity Relationship (SAR) Studies

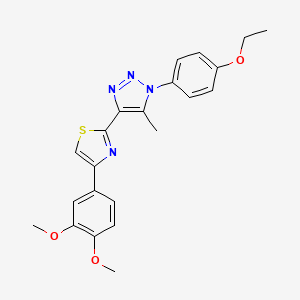

The benzo[d][1,3]dioxol-5-yl framework serves as a foundation for SAR studies to understand the relationship between the chemical structure of a compound and its biological activity . These studies are crucial for the design of new drugs with improved efficacy and reduced side effects.

Antiproliferative Activity

The antiproliferative activity of benzo[d][1,3]dioxol-5-yl compounds has been evaluated, showing effectiveness against various cancer cell lines . This activity is essential for developing treatments that can prevent the spread of cancer by inhibiting the growth and division of cancer cells.

properties

IUPAC Name |

1,3-benzodioxol-5-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c20-17(13-5-6-15-16(11-13)22-12-21-15)19-8-2-7-18(9-10-19)14-3-1-4-14/h5-6,11,14H,1-4,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORFQZMYPCVNRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![3-Methyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2923729.png)

![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate](/img/structure/B2923733.png)

![(5-Chloro-6-hydroxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2923742.png)